Bisoprolol monofumarate, (R)-
Bisoprolol monofumarate, (R)-
Brand Name:
Vulcanchem
CAS No.:
216309-92-1
VCID:
VC0057800
InChI:
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C22H35NO8
Molecular Weight:
441.521
Bisoprolol monofumarate, (R)-
CAS No.: 216309-92-1
Cat. No.: VC0057800
Molecular Formula: C22H35NO8
Molecular Weight: 441.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216309-92-1 |
|---|---|
| Molecular Formula | C22H35NO8 |
| Molecular Weight | 441.521 |
| IUPAC Name | (E)-but-2-enedioic acid;(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1 |
| Standard InChI Key | RZPZLFIUFMNCLY-YQXMEYCDSA-N |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator